trans-1-Ethyl-4-trifluoromethyl-cyclohexane
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Overview
Description
trans-1-Ethyl-4-trifluoromethyl-cyclohexane: is an organic compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to a cyclohexane ring. The compound’s molecular formula is C9H15F3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Ethyl-4-trifluoromethyl-cyclohexane typically involves the trifluoromethylation of cyclohexane derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using photoredox catalysis, where visible light drives the reaction in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment and conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: trans-1-Ethyl-4-trifluoromethyl-cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-1-Ethyl-4-trifluoromethyl-cyclohexane is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine: The compound’s trifluoromethyl group is valuable in drug design, as it can enhance the biological activity and selectivity of pharmaceutical compounds. It is often incorporated into drug candidates to improve their pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of trans-1-Ethyl-4-trifluoromethyl-cyclohexane involves its interaction with molecular targets through its trifluoromethyl group. This group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can influence the compound’s binding affinity and selectivity for specific targets, such as enzymes or receptors .
Comparison with Similar Compounds
trans-1-Ethyl-4-methylcyclohexane: Similar in structure but lacks the trifluoromethyl group.
trans-1-Methyl-4-ethylcyclohexane: Another structural isomer with different substituent positions.
Uniqueness: The presence of the trifluoromethyl group in trans-1-Ethyl-4-trifluoromethyl-cyclohexane distinguishes it from similar compounds. This group imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity, making it valuable in various applications .
Biological Activity
Trans-1-Ethyl-4-trifluoromethyl-cyclohexane is a fluorinated organic compound characterized by its unique trifluoromethyl group attached to a cyclohexane ring. This structural feature significantly influences its biological activity, particularly its interactions with various biological targets. The compound's molecular formula is C9H11F3, and it has a molecular weight of approximately 196.17 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to the following mechanisms:
1. Enhanced Lipophilicity
The trifluoromethyl group increases the lipophilicity of the compound, which facilitates its interaction with biological membranes and proteins. This property is crucial for drug design, as lipophilic compounds often exhibit better membrane permeability and bioavailability.
2. Electrophilic Interactions
The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the compound, making it more reactive towards nucleophiles. This can lead to significant interactions with enzymes or receptors in biological systems, potentially affecting their activity .
3. Hydrophobic Interactions
The ethyl group contributes to hydrophobic interactions, which can stabilize binding to various biological macromolecules. This characteristic is particularly relevant in the context of enzyme-substrate interactions and receptor-ligand binding .
Table 1: Summary of Biological Activities
Case Study: Interaction with Cyclooxygenases
A notable study focused on the interaction of this compound with cyclooxygenase enzymes, which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs). The structural analysis revealed that the compound could bind effectively within the active site of these enzymes, potentially inhibiting their activity and reducing inflammation .
Case Study: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents .
Properties
Molecular Formula |
C9H15F3 |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
1-ethyl-4-(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C9H15F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h7-8H,2-6H2,1H3 |
InChI Key |
IDGKDUVJCWVLEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(F)(F)F |
Origin of Product |
United States |
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